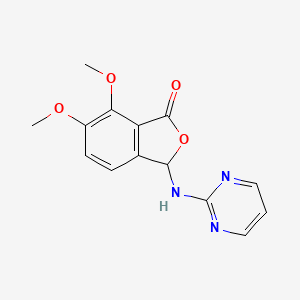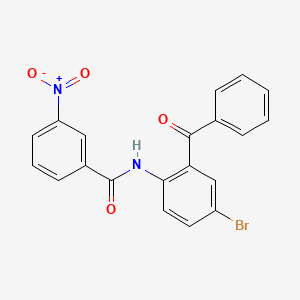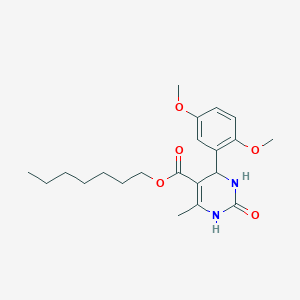
6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one, also known as PNU-159682, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofurans, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one involves the inhibition of the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant activities. It has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one is its specificity for DNA topoisomerase II, which makes it a promising candidate for cancer therapy. However, its limited solubility in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments. In addition, its potential toxicity and side effects must be carefully evaluated in preclinical studies.
Future Directions
There are several potential future directions for the study of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict response to this compound therapy, which can help personalize treatment for cancer patients. Finally, further studies are needed to explore the potential applications of this compound in other disease areas, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one involves the reaction of 6,7-dimethoxy-2-benzofuran-1(3H)-one with 2-aminopyrimidine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity.
Scientific Research Applications
6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
6,7-dimethoxy-3-(pyrimidin-2-ylamino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-19-9-5-4-8-10(11(9)20-2)13(18)21-12(8)17-14-15-6-3-7-16-14/h3-7,12H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILKWGVIXCCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-fluorophenyl)amino]methyl}benzoate](/img/structure/B5007115.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B5007123.png)



![8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5007144.png)
![sodium S-[2-(isopropylsulfonyl)ethyl] thiosulfate](/img/structure/B5007153.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5007170.png)
![3-[(4-isopropyl-1-piperazinyl)methyl]-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5007177.png)

![N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5007187.png)
![2-[(2,3-difluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5007197.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chloro-6-methylphenyl)propanamide](/img/structure/B5007212.png)